molecular formula C15H19ClN2O3 B11023993 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide

Cat. No.: B11023993
M. Wt: 310.77 g/mol
InChI Key: ZIMRYTSHKDYHEH-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is an organic compound with the molecular formula C15H19ClN2O3 and a molecular weight of 310.78 g/mol . This compound is characterized by its unique structure, which includes a chloro group, a cyclohexyl group, an ethyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce the nitro group at the para position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitro-substituted benzamide is then reacted with cyclohexylamine and ethylamine under appropriate conditions to form the desired product. This step often requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-chloro-N-cyclohexyl-N-ethyl-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-chloro-2-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.

Comparison with Similar Compounds

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide can be compared with other nitrobenzamide derivatives:

The presence of the chloro, cyclohexyl, and ethyl groups in 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H19ClN2O3

Molecular Weight

310.77 g/mol

IUPAC Name

2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide

InChI

InChI=1S/C15H19ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-9-8-12(18(20)21)10-14(13)16/h8-11H,2-7H2,1H3

InChI Key

ZIMRYTSHKDYHEH-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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